molecular formula C5H7N3OS2 B12413525 N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3

N-(5-Methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide-d3

Cat. No.: B12413525
M. Wt: 192.3 g/mol
InChI Key: MOQNHXGAGXWLLU-BMSJAHLVSA-N
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Description

NSC 523936-d3 is a deuterated derivative of NSC 523936. It is a stable isotope compound with the molecular formula C5H4D3N3OS2 and a molecular weight of 192.28.

Preparation Methods

The synthesis of NSC 523936-d3 involves the incorporation of deuterium atoms into the parent compound NSC 523936. The synthetic route typically includes the following steps:

Industrial production methods for NSC 523936-d3 involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

NSC 523936-d3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or sulfides.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 523936-d3 may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides .

Scientific Research Applications

NSC 523936-d3 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of NSC 523936-d3 involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, leading to kinetic isotope effects. These effects are utilized in studies to understand reaction mechanisms and metabolic pathways. The compound may also interact with enzymes and receptors, affecting their activity and function .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H7N3OS2

Molecular Weight

192.3 g/mol

IUPAC Name

N-[5-(trideuteriomethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C5H7N3OS2/c1-3(9)6-4-7-8-5(10-2)11-4/h1-2H3,(H,6,7,9)/i2D3

InChI Key

MOQNHXGAGXWLLU-BMSJAHLVSA-N

Isomeric SMILES

[2H]C([2H])([2H])SC1=NN=C(S1)NC(=O)C

Canonical SMILES

CC(=O)NC1=NN=C(S1)SC

Origin of Product

United States

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